molecular formula C18H22N4 B6024870 N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6024870
M. Wt: 294.4 g/mol
InChI Key: YTDKEMUITKLKAM-UHFFFAOYSA-N
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Description

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with hydrazine hydrate to form aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions, assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . This one-pot, two-step regioselective synthetic strategy is both efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other pyrazolopyrimidine derivatives

Properties

IUPAC Name

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-14(3)17(21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDKEMUITKLKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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